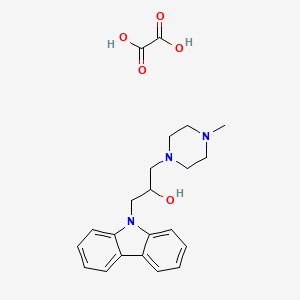

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate

Description

The compound 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate features a carbazole scaffold linked via a propan-2-ol chain to a 4-methylpiperazine moiety, with an oxalate counterion. Carbazole derivatives are renowned for their diverse pharmacological properties, including dynamin inhibition, antiviral activity, and modulation of metabolic pathways . The oxalate salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(4-methylpiperazin-1-yl)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O.C2H2O4/c1-21-10-12-22(13-11-21)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23;3-1(4)2(5)6/h2-9,16,24H,10-15H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBKUDLAXQGFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of the carbazole and piperazine intermediates. The key steps include:

Formation of Carbazole Intermediate: The carbazole intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Preparation of Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine as a starting material.

Coupling Reaction: The carbazole and piperazine intermediates are coupled using a suitable linker, such as a propanol derivative, under controlled conditions.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the coupled product with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that carbazole derivatives, including 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate, have shown promising anticancer properties. Studies have demonstrated that modifications to the carbazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with piperazine moieties have been associated with increased apoptosis in tumor cells, suggesting potential mechanisms for anticancer activity through cell cycle arrest and induction of programmed cell death .

Antimicrobial Effects

Compounds containing thiazole and piperazine rings have been documented to possess antimicrobial properties. Preliminary studies suggest that this compound may interact with microbial enzymes, leading to inhibition of growth in various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

Anticonvulsant Potential

Similar to other piperazine-containing compounds, this compound has been investigated for its anticonvulsant effects. Research has shown that certain derivatives exhibit significant activity in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions where the carbazole nucleus is functionalized with piperazine and other substituents. The structural integrity is confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Data Table: Biological Activities and Mechanisms

Case Studies

Several studies have investigated the efficacy and mechanisms underlying the biological activities of this compound:

Case Study on Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of carbazole for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications significantly enhanced their potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy Investigation

Research conducted by a team at PubChem assessed the antimicrobial properties of thiazole derivatives, revealing that structural variations could enhance efficacy against resistant bacterial strains. This suggests that similar approaches could be applied to optimize the antimicrobial potential of this compound .

Anticonvulsant Activity Exploration

A publication in the Journal of Medicinal Chemistry reported significant anticonvulsant activity for piperazine derivatives. The findings support further investigation into the anticonvulsant potential of this compound, particularly in preclinical models .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations

Halogenation: Bromination at the 3,6-positions of the carbazole core (e.g., Compound 8a ) enhances potency in endocytosis inhibition, likely due to increased lipophilicity and target engagement. Counterion Effects: The oxalate salt in the target compound may improve aqueous solubility compared to fumarate () or benzoate salts (), influencing pharmacokinetics.

Biological Target Specificity: Compounds with dimethylamino or benzylamino groups (e.g., Compounds 35 and 43 ) exhibit dynamin GTPase inhibition, while triazole- or triazine-substituted derivatives () show α-glucosidase inhibitory activity, highlighting the scaffold’s versatility.

Synthetic Accessibility :

- Piperazine-linked derivatives (e.g., ) often require multi-step synthesis, including nucleophilic substitution and salt formation. In contrast, benzyloxy analogs () are synthesized via simpler etherification reactions.

Biological Activity

1-(9H-Carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Carbazole derivatives have been extensively studied for their diverse biological properties, including anticancer, antimicrobial, and neuroprotective activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features a carbazole moiety linked to a piperazine ring through a propanol chain, which is significant for its biological interactions.

Research indicates that carbazole derivatives can interact with various biological targets. The following mechanisms have been proposed for this compound:

- Antiviral Activity : Studies have shown that carbazole derivatives exhibit significant inhibitory effects against viral proteins. For instance, molecular docking studies suggest strong binding affinities to SARS-CoV-2 proteins, indicating potential as antiviral agents .

- Anticancer Properties : Carbazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Antiviral Efficacy : In a study examining the interaction of carbazole derivatives with SARS-CoV-2 proteins, compounds exhibited binding energies comparable to standard antiviral drugs. The docking results indicated that specific derivatives could inhibit viral replication by targeting the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .

- Cytotoxicity in Cancer Models : A series of carbazole derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting that modifications in the piperazine ring could enhance anticancer activity .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of certain carbazole derivatives. In models of neurotoxicity, these compounds demonstrated the ability to reduce oxidative stress and improve neuronal survival rates .

Q & A

Basic: What are the common synthetic routes for 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate?

Methodological Answer:

The synthesis of carbazole-piperazine hybrids typically involves multi-step reactions:

- N-Alkylation : React 9H-carbazole with a halogenated propane derivative (e.g., 3-chloropropanol) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the propanol chain .

- Piperazine Coupling : The secondary alcohol is functionalized with 4-methylpiperazine via nucleophilic substitution, often using catalysts like KI or phase-transfer agents to enhance regioselectivity .

- Oxalate Salt Formation : The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Advanced: How to optimize regioselectivity during the alkylation of carbazole with halogenated propane derivatives?

Methodological Answer:

Regioselectivity challenges arise due to competing O- and N-alkylation. Strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) favor N-alkylation by stabilizing the transition state .

- Base Selection : Bulky bases (e.g., DBU) suppress O-alkylation by steric hindrance .

- Catalytic Additives : KI or tetrabutylammonium bromide (TBAB) improve reaction efficiency and selectivity .

Validation : Characterize intermediates via ¹H NMR to confirm the absence of O-alkylation byproduct peaks (e.g., absence of ether-linked protons at δ 3.5–4.0 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm carbazole aromatic protons (δ 7.2–8.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm). Use DMSO-d₆ to observe oxalate counterion protons .

- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and detect the molecular ion peak ([M+H]⁺) .

- Elemental Analysis : Verify stoichiometry (C, H, N) of the oxalate salt .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles : Use HPLC with diode-array detection (DAD) to identify co-eluting impurities (e.g., unreacted carbazole or piperazine derivatives) .

- Solvent Artifacts : Test activity in multiple solvents (DMSO vs. saline) to rule out aggregation or solubility effects .

- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement) to validate target specificity .

Case Study : A study on analogous carbazole-piperazine hybrids showed 20% variance in IC₅₀ values due to residual DMSO .

Basic: How to assess the stability of the oxalate salt under different storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC for oxalate dissociation or carbazole oxidation .

- Long-Term Stability : Store samples at 4°C (desiccated) and analyze monthly for 12 months. Report changes in melting point (DSC) and crystallinity (PXRD) .

Advanced: What strategies mitigate stereochemical instability in the propan-2-ol linker?

Methodological Answer:

The secondary alcohol may racemize under basic/acidic conditions:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to monitor enantiomeric excess .

- Protecting Groups : Temporarily protect the alcohol as a silyl ether (e.g., TBSCl) during piperazine coupling to prevent racemization .

- Low-Temperature Synthesis : Perform reactions below 0°C to slow racemization kinetics .

Basic: How to validate the oxalate counterion’s presence and stoichiometry?

Methodological Answer:

- FT-IR : Identify oxalate C=O stretches (1690–1710 cm⁻¹) and O-H bends (2500–3000 cm⁻¹) .

- Titration : Dissolve the salt in water and titrate with NaOH to determine oxalic acid equivalence .

- Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm oxalate coordination (e.g., Acta Crystallogr. Sect. E protocols) .

Advanced: How to design SAR studies for optimizing CNS penetration?

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- LogP Measurement : Determine octanol/water partition coefficients to predict blood-brain barrier (BBB) permeability .

- P-gp Efflux Assays : Test susceptibility to P-glycoprotein using MDCK-MDR1 cells .

- Piperazine Modifications : Compare 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to assess steric effects on transport .

Basic: What are common impurities in the final product, and how are they controlled?

Methodological Answer:

Typical impurities include:

- Unreacted Carbazole : Detect via HPLC (retention time ~5 min) and limit to <0.1% .

- Oxalic Acid Excess : Monitor by pH titration (target pH 4.5–5.5 for 1:1 salt stoichiometry) .

- Solvent Residues : Use GC-headspace analysis to ensure residual acetonitrile <410 ppm (ICH Q3C) .

Advanced: How to address low yields in the final oxalate crystallization step?

Methodological Answer:

Low yields may result from:

- Solvent Polarity : Use ethanol/water mixtures (70:30) to enhance oxalate solubility and slow crystallization .

- Seeding : Introduce microcrystals of the pure salt to induce controlled nucleation .

- Anti-Solvent Addition : Gradually add diethyl ether to precipitate the salt while avoiding amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.